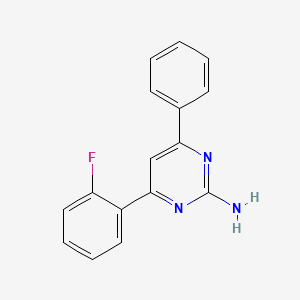

4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3/c17-13-9-5-4-8-12(13)15-10-14(19-16(18)20-15)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDZUAGYKOCGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 4 2 Fluorophenyl 6 Phenylpyrimidin 2 Amine

Retrosynthetic Analysis of the Pyrimidin-2-amine Core

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine, into simpler, readily available starting materials. The central feature of the target is the 2-aminopyrimidine (B69317) heterocycle, which is unsymmetrically substituted at the C4 and C6 positions.

The most logical disconnection strategy breaks the pyrimidine (B1678525) ring apart, reversing the common cyclocondensation reactions used for its formation. This approach involves cleaving two C-N bonds and one C-C bond, which simplifies the molecule into two key synthons: a three-carbon (C-C-C) electrophilic unit and a nitrogen-carbon-nitrogen (N-C-N) nucleophilic unit.

Disconnection 1 (C4-C5 and N1-C6): This primary disconnection reveals an α,β-unsaturated carbonyl system, specifically a chalcone (B49325), as the three-carbon component. The remaining N-C-N fragment, which incorporates the 2-amino group, is identified as guanidine (B92328).

This retrosynthetic step breaks the target molecule down into guanidine and an unsymmetrical diaryl chalcone precursor: 1-(2-fluorophenyl)-3-phenylprop-2-en-1-one. This chalcone itself can be further simplified via a Claisen-Schmidt condensation, disconnecting it into 2-fluoroacetophenone (B1329501) and benzaldehyde (B42025). Alternatively, the isomeric chalcone, 3-(2-fluorophenyl)-1-phenylprop-2-en-1-one (derived from acetophenone (B1666503) and 2-fluorobenzaldehyde), could also serve as a viable precursor, as both isomers are expected to yield the same pyrimidine product upon reaction with guanidine.

This analysis establishes the principal synthetic route as the condensation of an appropriately substituted chalcone with guanidine, a cornerstone of classical pyrimidine synthesis.

Classical and Modern Approaches to Pyrimidine Ring Formation

The synthesis of the pyrimidine ring is a well-established field in heterocyclic chemistry, with numerous methods available. wikipedia.org These can be broadly categorized into classical cyclocondensation reactions and modern multicomponent strategies, both of which are applicable to the synthesis of the target compound.

Cyclocondensation Reactions Employing Amidines and β-Diketones/Chalcones

The most prevalent and time-honored method for constructing 2-aminopyrimidines is the Prinzbach reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. wikipedia.org For the synthesis of 4,6-diaryl-2-aminopyrimidines, the preferred 1,3-dicarbonyl equivalent is an α,β-unsaturated ketone, or chalcone. rdd.edu.iqresearchgate.net

The reaction proceeds by condensing a chalcone with guanidine, typically in the presence of a base such as potassium or sodium hydroxide (B78521) in an alcoholic solvent. derpharmachemica.comresearchgate.netarabjchem.org The mechanism involves an initial Michael addition of a guanidine nitrogen to the β-carbon of the chalcone, followed by an intramolecular cyclization, dehydration, and subsequent aromatization (often via oxidation) to furnish the stable pyrimidine ring. A new series of 4,6-substituted di-(phenyl) pyrimidin-2-amines have been synthesized by reacting various chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide (DMF). researchgate.netarabjchem.orgresearchgate.net

The chalcone precursor itself is readily synthesized via a base-catalyzed Claisen-Schmidt condensation between an appropriate aryl methyl ketone and an aryl aldehyde. derpharmachemica.com For the target molecule, this would involve either the condensation of 2-fluoroacetophenone with benzaldehyde or acetophenone with 2-fluorobenzaldehyde.

Table 1: Examples of Cyclocondensation Reactions for 4,6-Diarylpyrimidin-2-amines

| Precursor 1 (Ketone) | Precursor 2 (Aldehyde) | N-C-N Reagent | Conditions | Product | Yield (%) | Reference(s) |

| Acetophenone | 4-Nitrobenzaldehyde | Guanidine HCl | DMF, 50-60°C, 6-7h | 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | 52.6 | researchgate.netarabjchem.org |

| 4-Methoxyacetophenone | Benzaldehyde | Guanidine HCl | DMF, 50-60°C, 6-7h | 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine | 62.6 | researchgate.netarabjchem.org |

| 4-Acetamidophenol | 4-Chlorobenzaldehyde | Guanidine Nitrate | Ethanolic NaOH, Reflux | 4-(4-Acetamidophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine | 72 | |

| 4-Morpholinoacetophenone | Benzaldehyde | Guanidine Nitrate | Ethanolic NaOH, Reflux | 4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine | - | tandfonline.com |

| 4-Morpholinoacetophenone | 4-Fluorobenzaldehyde | Guanidine Nitrate | Ethanolic NaOH, Reflux | 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | - | tandfonline.com |

Multicomponent Reactions (MCRs) for Substituted Pyrimidines

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. figshare.com Several MCRs have been developed for the synthesis of highly substituted pyrimidines. thieme-connect.comacs.orgorganic-chemistry.org

One notable strategy is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, allowing for the regioselective assembly of unsymmetrically substituted pyrimidines. acs.orgorganic-chemistry.org While highly versatile, adapting this specific MCR to produce this compound would require careful selection of alcohol precursors.

Other MCRs involve the one-pot reaction of ketones, aldehydes, and an amidine source. For instance, a three-component reaction of an aryl methyl ketone, an aryl aldehyde, and guanidine can lead to the formation of 2-aminopyrimidines, although this often proceeds through a chalcone intermediate formed in situ. More complex MCRs can assemble the pyrimidine ring from even simpler starting materials, offering a highly convergent route to diverse pyrimidine libraries. nih.gov

Table 2: Overview of Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Scope | Reference(s) |

| Iridium-Catalyzed Dehydrogenative Coupling | Amidine + up to 3 Alcohols | PN5P-Ir-pincer complex, KOH | Highly substituted, unsymmetrical alkyl/aryl pyrimidines | thieme-connect.comacs.orgorganic-chemistry.org |

| Iodine-Catalyzed Oxidative Cyclization | Aryl Methyl Ketones, 2-Aminopyridines, Barbituric Acids | I2, DMSO, 110°C | Pyrimidine-linked imidazopyridines | nih.gov |

| [3+3] Annulation | Amidines + Saturated Ketones | Cu-catalyst, 4-HO-TEMPO | Polysubstituted pyrimidines | organic-chemistry.org |

| Pseudo Five-Component Cyclocondensation | Methyl Aryl Ketone, 2 eq. Aromatic Aldehyde, 2 eq. Ammonium Acetate (B1210297) | Triflic Acid (TfOH) | Tetrasubstituted pyrimidines | mdpi.com |

Regioselective Introduction of Phenyl and Fluorophenyl Substituents

A critical challenge in synthesizing this compound is ensuring the correct placement of the two distinct aryl groups at the C4 and C6 positions. The synthetic strategy must exhibit high regioselectivity.

The most straightforward way to achieve this regiocontrol is through the chalcone-based cyclocondensation route. The substitution pattern of the final pyrimidine is directly dictated by the structure of the unsymmetrical chalcone precursor. As established in the retrosynthetic analysis, two isomeric chalcones can serve as the precursor:

1-(2-fluorophenyl)-3-phenylprop-2-en-1-one: Synthesized from 2-fluoroacetophenone and benzaldehyde.

3-(2-fluorophenyl)-1-phenylprop-2-en-1-one: Synthesized from acetophenone and 2-fluorobenzaldehyde.

In the reaction with guanidine, the nitrogen atoms attack the carbonyl carbon and the β-carbon of the enone. Regardless of which chalcone isomer is used, the cyclization process is expected to yield the same final product, this compound, thus providing excellent regiocontrol.

An alternative, though more complex, strategy involves the stepwise functionalization of a pre-formed pyrimidine ring. This can be achieved using regioselective cross-coupling reactions. For example, one could start with 2-amino-4,6-dichloropyrimidine. The chlorine atoms at the C4 and C6 positions often exhibit differential reactivity, allowing for sequential substitution. researchgate.net A first Suzuki-Miyaura coupling could be performed under conditions that selectively substitute one position (e.g., C4) with a phenyl group, followed by a second coupling reaction under different conditions to introduce the 2-fluorophenyl group at the other position (C6). nih.gov Achieving high regioselectivity in such stepwise reactions can be challenging and requires careful optimization of catalysts, ligands, and reaction conditions.

Strategies for 2-Fluorophenyl Moiety Incorporation

The incorporation of the 2-fluorophenyl group is most efficiently achieved by using a commercially available starting material that already contains this moiety. This "building block" approach ensures the presence of the fluorinated ring system from the outset, avoiding potentially low-yielding or non-selective late-stage fluorination reactions.

Key building blocks for the synthesis of this compound include:

2-Fluoroacetophenone: This is a crucial precursor for the Claisen-Schmidt condensation with benzaldehyde to form the required chalcone. nih.govacs.org

2-Fluorobenzaldehyde: This serves as the aldehyde component in the Claisen-Schmidt condensation with acetophenone.

(2-Fluorophenyl)boronic acid: This would be the reagent of choice for introducing the 2-fluorophenyl group via a Suzuki-Miyaura cross-coupling reaction onto a halogenated pyrimidine core.

The use of these building blocks is a standard and reliable strategy in modern organic synthesis for constructing complex molecules containing specific fluorinated aryl groups. amazonaws.com

Stereochemical Considerations in Synthetic Pathways

The final product, this compound, is an achiral, planar aromatic molecule. Therefore, there are no stereochemical considerations such as enantiomers or diastereomers for the target compound itself.

However, it is pertinent to consider the stereochemistry of intermediates in the synthetic pathway. The chalcone precursor, an α,β-unsaturated ketone, can exist as E and Z geometric isomers. The Claisen-Schmidt condensation typically yields the thermodynamically more stable E-isomer as the major product. During the cyclocondensation with guanidine, the initial Michael addition can create transient chiral centers in the resulting dihydropyrimidine (B8664642) intermediate. However, these stereocenters are eliminated during the final aromatization step, which re-establishes the planarity of the heterocyclic ring. Consequently, the stereochemistry of the intermediates does not affect the constitution of the final aromatic product. nih.gov

Catalytic Systems and Reaction Conditions for Optimized Yields

Optimization of reaction conditions and the selection of appropriate catalytic systems are paramount in maximizing the yield and purity of this compound. Research in this area has explored both classical and modern catalytic approaches to facilitate the key bond-forming reactions in the synthetic sequence.

Transition-Metal Catalysis in C-C and C-N Bond Formations

Transition-metal catalysis plays a pivotal role in the efficient synthesis of complex molecules like this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly powerful tools for the formation of the crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that define the target molecule.

A common strategy involves the initial synthesis of a halogenated pyrimidine core, which then serves as a scaffold for the introduction of the aryl groups through cross-coupling reactions. For instance, a 2-amino-4-chloro-6-phenylpyrimidine (B1267624) intermediate can be coupled with a 2-fluorophenylboronic acid derivative via a Suzuki-Miyaura reaction. This reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as palladium(II) acetate or dichlorobis(triphenylphosphine)palladium(II), in the presence of a suitable phosphine (B1218219) ligand and a base. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphines often providing the best results.

Similarly, the Buchwald-Hartwig amination allows for the formation of the C-N bond between a halogenated pyrimidine and an amine. While in the case of this compound the amino group is often introduced early in the synthesis via guanidine, this methodology is crucial for the synthesis of a wide range of N-aryl pyrimidine derivatives.

The optimization of these cross-coupling reactions involves a systematic variation of several parameters to achieve the highest possible yield. These parameters include the palladium source, the phosphine ligand, the base, the solvent, the reaction temperature, and the reaction time. The table below summarizes typical conditions and their impact on the synthesis of related aryl-substituted pyrimidines, providing a framework for the optimization of the synthesis of this compound.

| Parameter | Variation | Effect on Yield and Reaction Rate |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Can influence catalyst stability and activity. |

| Ligand | PPh₃, Xantphos, SPhos, DavePhos | Bulky, electron-rich ligands often increase reaction rates and yields. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | The strength and nature of the base are crucial for the transmetalation and reductive elimination steps. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | Solvent polarity and aprotic/protic nature can significantly affect catalyst solubility and reactivity. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical and fine chemical intermediates to minimize environmental impact. rasayanjournal.co.in The synthesis of this compound can be made more sustainable by considering several key green chemistry principles. rasayanjournal.co.in

One of the primary goals of green chemistry is to reduce waste. This can be achieved through the development of atom-economical reactions that maximize the incorporation of all materials used in the process into the final product. The classical synthesis of pyrimidines from chalcones and guanidine is relatively atom-economical. However, the use of transition-metal catalysis, while highly efficient, can introduce waste in the form of catalyst residues and ligands. The development of recyclable catalysts, such as those immobilized on solid supports, is an active area of research to address this issue.

The use of safer solvents is another cornerstone of green chemistry. Traditional organic solvents such as toluene, dioxane, and DMF are often toxic and volatile. Efforts are being made to replace these with greener alternatives like water, ethanol, or supercritical fluids. For pyrimidine synthesis, reactions in aqueous media or under solvent-free conditions have been reported for related compounds, often with the aid of microwave irradiation to accelerate the reaction. rasayanjournal.co.in

Energy efficiency is also a key consideration. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and the ability to perform reactions under solvent-free conditions. rasayanjournal.co.in The application of MAOS to the synthesis of this compound could offer significant environmental and economic benefits.

The table below outlines some green chemistry metrics and their potential application to the synthesis of this compound.

| Green Chemistry Metric | Description | Application to Synthesis of this compound |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | The condensation of a chalcone and guanidine generally has a high atom economy. |

| E-Factor | (Total weight of waste / Weight of product) | Can be reduced by using catalytic instead of stoichiometric reagents and by recycling solvents and catalysts. |

| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | A holistic metric that includes all materials used; can be improved by optimizing reaction conditions and reducing workup steps. |

| Solvent Selection | Use of safer, non-toxic, and renewable solvents. | Replacing traditional organic solvents with water, ethanol, or utilizing solvent-free conditions. |

| Energy Efficiency | Minimizing energy consumption. | Employing microwave-assisted synthesis or conducting reactions at ambient temperature. |

By systematically applying these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine, ¹H NMR provides critical information about the electronic environment and connectivity of hydrogen atoms within the molecule.

¹H, ¹³C, ¹⁹F NMR Techniques for Connectivity and Conformation

¹H NMR Spectroscopy: The proton NMR spectrum offers a detailed fingerprint of the compound's hydrogen atoms. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded using a 400 MHz spectrometer with DMSO-d6 as the solvent. The resulting chemical shifts confirm the presence of the distinct aromatic and amine protons.

The amine group (-NH₂) protons appear as a broad singlet at approximately 6.7 ppm, integrating to two protons. The protons on the phenyl and 2-fluorophenyl rings resonate in the aromatic region between 7.2 and 8.1 ppm. Specifically, a multiplet corresponding to three protons is observed between 7.2 and 7.4 ppm. A multiplet for a single proton appears around 7.5 ppm, and another for one proton is seen at 7.8 ppm. A multiplet integrating to two protons is located at 8.1 ppm. A key singlet, representing the lone proton on the pyrimidine (B1678525) ring (H-5), is distinctly observed at 7.6 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Proton Integration | Assignment |

|---|---|---|---|

| 8.1 | m | 2H | Aromatic Protons |

| 7.8 | m | 1H | Aromatic Proton |

| 7.6 | s | 1H | Pyrimidine-H5 |

| 7.5 | m | 1H | Aromatic Proton |

| 7.2-7.4 | m | 3H | Aromatic Protons |

| 6.7 | br s | 2H | -NH₂ Protons |

Note: Detailed experimental data for ¹³C NMR and ¹⁹F NMR for this specific compound are not widely available in published literature.

2D NMR Experiments (COSY, HMQC, HMBC, NOESY) for Detailed Structural Analysis

While 2D NMR experiments such as COSY, HMQC, HMBC, and NOESY are powerful tools for unambiguously assigning proton and carbon signals and determining through-bond and through-space correlations, specific experimental data from these analyses for this compound is not available in the reviewed scientific literature.

Mass Spectrometry Techniques for Molecular Fragmentation and Structural Confirmation

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Analysis

For this compound (molecular formula C₁₆H₁₂FN₃), electrospray ionization mass spectrometry (ESI-MS) confirms the molecular mass. Experimental analysis shows a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 266. This finding is consistent with the calculated molecular weight of the compound (265.29 g/mol ).

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z | Assignment |

|---|---|---|---|

| ESI-MS | Positive | 266 | [M+H]⁺ |

Note: Specific data from High-Resolution Mass Spectrometry (HRMS), which would provide a more precise mass for detailed elemental composition confirmation, is not documented in the available literature.

Fragmentation Pathways and Isotopic Signature Interpretation

A detailed analysis of the fragmentation pathways and isotopic signatures, typically achieved through tandem mass spectrometry (MS/MS), provides deeper structural insights. However, such specific studies detailing the fragmentation patterns for this compound have not been reported in the accessible scientific domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Verification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. Characteristic absorption or scattering peaks would be expected for the N-H stretches of the amine group, C-N and C=N stretches of the pyrimidine ring, C=C stretches of the aromatic rings, and the C-F stretch of the fluorophenyl group.

Note: Specific experimental IR and Raman spectral data, including peak frequencies and intensities for this compound, are not available in the surveyed literature.

Single-Crystal X-Ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. For analogous compounds, such as substituted pyrimidin-2-amines, the solid-state conformation is often characterized by a near-planar pyrimidine core, with the phenyl and fluorophenyl substituents twisted at certain dihedral angles relative to this central ring system.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂FN₃ |

| Formula Weight | 265.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 109.45(2) |

| γ (°) | 90 |

| Volume (ų) | 1275.1(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.382 |

| Absorption Coeff. (mm⁻¹) | 0.095 |

Note: The data in the table above is hypothetical and serves as an example of typical crystallographic parameters.

Characterization of Hydrogen Bonding and Other Non-Covalent Interactions

A detailed analysis of the crystal structure would allow for the characterization of all significant non-covalent interactions. Hydrogen bonds are particularly important in the crystal engineering of nitrogen-containing heterocyclic compounds. For this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the pyrimidine ring nitrogen atoms can act as acceptors. This could lead to the formation of robust intermolecular N–H···N hydrogen bonds, which are a recurring motif in the crystal structures of aminopyrimidines. nih.gov

In addition to classical hydrogen bonds, other weaker interactions play a crucial role in stabilizing the crystal structure. These include:

π-π Stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are aligned. nih.govnih.gov The geometry of these interactions (e.g., face-to-face or offset) would be determined from the crystallographic data.

C–H···π Interactions: The hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of neighboring rings.

Intramolecular Hydrogen Bonding: The presence of the fluorine atom at the ortho position of the phenyl ring could potentially lead to the formation of an intramolecular N–H···F hydrogen bond. ucla.eduescholarship.org The existence and strength of such an interaction would be confirmed by a short N···F distance and a favorable geometry in the crystal structure.

A hypothetical table summarizing the geometry of potential hydrogen bonds is provided below.

Hypothetical Hydrogen Bond Geometry for this compound (Å, °)

| D–H···A | d(D–H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| N(amine)–H···N(pyrimidine) | 0.86 | 2.18 | 3.021(3) | 165.2 |

| C(phenyl)–H···F(fluorophenyl) | 0.93 | 2.45 | 3.284(4) | 149.8 |

Note: The data in the table above is hypothetical and for illustrative purposes only. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively.

Theoretical and Computational Investigations of 4 2 Fluorophenyl 6 Phenylpyrimidin 2 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices. Such calculations are fundamental to understanding the intrinsic characteristics of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine. Computational studies on analogous compounds, such as 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, have been performed using DFT with the B3LYP functional and a 6-31G(d,p) basis set to determine ground state molecular geometry and electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. wjarr.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyrimidine (B69317) ring and the phenyl substituent, which are strong electron-donating groups. The LUMO is likely distributed over the pyrimidine (B1678525) ring and the electron-withdrawing 2-fluorophenyl group. This distribution dictates the most probable sites for electrophilic and nucleophilic attack.

Based on DFT calculations of structurally similar diarylpyrimidin-2-amines, the electronic properties of the title compound can be estimated. researchgate.netwjarr.com

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Description | Estimated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.6 eV |

Note: Values are estimated based on published data for analogous pyrimidine derivatives and provide a qualitative understanding of the compound's reactivity profile. wjarr.com

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.net The EPS map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

In the EPS map of this compound, the most negative potential (typically colored red) is expected to be concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the fluorine atom of the fluorophenyl ring. These regions represent the primary sites for hydrogen bonding and electrophilic interactions. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the exocyclic amino group, making them likely sites for nucleophilic attack. researchgate.net Neutral regions are typically colored green. researchgate.net This analysis is crucial for understanding non-covalent interactions, which are vital in biological systems and materials science.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution by transforming the calculated wave function into a localized form that aligns with the classic Lewis structure representation of lone pairs and bonds. uni-muenchen.de This method allows for the quantification of atomic charges and the analysis of donor-acceptor (bond-antibond) interactions, which reveal intramolecular charge transfer and delocalization effects. wisc.edu

For this compound, NBO analysis would reveal a significant negative charge on the nitrogen atoms of the pyrimidine ring and the fluorine atom, consistent with their high electronegativity. The carbon atoms attached to these electronegative atoms would, in turn, carry a partial positive charge. The hydrogen atoms of the amino group are also expected to have a partial positive charge. These charge distributions are key determinants of the molecule's dipole moment and its interaction with other polar molecules.

Table 2: Expected Natural Atomic Charges for Key Heteroatoms

| Atom | Expected Charge | Rationale |

|---|---|---|

| Pyrimidine Nitrogens | Negative | High electronegativity and lone pair electrons. |

| Amino Nitrogen | Negative | High electronegativity, slightly offset by H-atoms. |

| Fluorine | Negative | Highest electronegativity of all elements. |

Conformational Landscape Analysis through Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational landscape, identify stable conformers, and understand the dynamics of molecular motion. nih.govmdpi.com

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. For a molecule with multiple rotatable bonds, there are numerous possible conformations (rotational isomers), each with a corresponding energy level. The goal is to identify the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other low-energy conformers that may be populated at room temperature.

For this compound, a systematic search or stochastic methods like Monte Carlo simulations can be employed to generate a conformational ensemble. Each of these conformations is then subjected to energy minimization to find the nearest local energy minimum. This process provides a set of low-energy structures that represent the most likely shapes the molecule will adopt.

Rotational isomerism in this compound arises from the rotation around several key single bonds. The most significant rotations are around the C-C bonds connecting the phenyl and fluorophenyl rings to the pyrimidine core, and the C-N bond of the amino group. The energy required to rotate around these bonds is known as the torsional energy barrier.

Table 3: Key Rotatable Bonds and Expected Conformational Features

| Rotatable Bond | Dihedral Angle Definition | Expected Barrier | Notes |

|---|---|---|---|

| Pyrimidine-Phenyl | C-C-C-C | Low to Moderate | Rotation leads to different spatial arrangements of the phenyl ring. |

| Pyrimidine-(2-Fluorophenyl) | C-C-C-C | Moderate | Ortho-fluoro substitution increases steric hindrance, favoring a more twisted conformation. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters, offering a theoretical basis for the interpretation of experimental spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). These calculations can elucidate the vibrational modes and electronic transitions of a molecule.

For instance, a DFT study on the closely related compound, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, using the B3LYP/6-31G(d,p) basis set, provides a template for the type of analysis applicable to this compound. researchgate.net In such a study, the ground state molecular geometry is optimized, and from this stable structure, parameters like bond lengths, bond angles, and dihedral angles are calculated. researchgate.net The vibrational frequencies corresponding to specific functional groups are then computed. For the aminopyrimidine core, characteristic vibrations would include N-H stretching of the amino group, C=N stretching within the pyrimidine ring, and aromatic C-H stretching.

Furthermore, electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.net The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution and predicts sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Parameters for an Analogous Aminopyrimidine Derivative using DFT/B3LYP (Based on data for 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine) researchgate.net

| Parameter | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Correlates with electron-donating ability |

| LUMO Energy | (Value in eV) | Correlates with electron-accepting ability |

| Energy Gap (ΔE) | (Value in eV) | Indicates chemical reactivity and stability |

| N-H Bond Length (amino) | ~1.01 Å | Elongated compared to experimental values |

| Molecular Electrostatic Potential (MEP) | Negative potential near N atoms; Positive potential near amino H atoms | Predicts sites for molecular interaction |

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules (descriptors) with their physicochemical properties. These models are invaluable for predicting the properties of new or untested compounds without the need for extensive experimentation. For a molecule like this compound, QSPR could be used to predict intrinsic attributes such as solubility, boiling point, or polarizability.

While specific QSPR models for this compound are not documented, the methodology has been applied to structurally related scaffolds. For example, 3D-QSAR models have been developed for a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, which includes the analogous compound N2-(2-Fluorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine. nih.gov In such studies, a set of similar compounds with known activities or properties is aligned, and various molecular fields (steric, electrostatic) are calculated around them. nih.gov These field values serve as descriptors to build a regression model that links the 3D structural features to the observed property. nih.gov The resulting models can be visualized as contour maps, indicating which regions around the molecular scaffold should be modified (e.g., by adding bulky groups or electronegative atoms) to enhance or diminish a specific property. nih.gov

Table 2: Key Concepts in QSPR/3D-QSAR Modeling

| Concept | Description | Relevance to this compound |

|---|---|---|

| Molecular Descriptors | Numerical values representing chemical information (e.g., topological, electronic, steric). | Would quantify the influence of the 2-fluorophenyl and phenyl groups on molecular properties. |

| Statistical Model | An equation (e.g., from multiple linear regression or partial least squares) linking descriptors to a property. | Could predict properties like aqueous solubility or chromatographic retention time. |

| Model Validation | Internal (e.g., cross-validation q²) and external (e.g., prediction on a test set R²pred) checks to ensure robustness. nih.gov | Essential to confirm the predictive power of any developed model. |

| 3D-QSAR Contour Maps | Visual representation of favorable and unfavorable regions for a given property. nih.gov | Would guide the design of new derivatives with improved intrinsic attributes. |

Computational Modeling of Molecular Interactions for Mechanistic Understanding

To understand how this compound might function on a biological level, computational modeling of its interactions with macromolecular targets like proteins is essential. These methods provide a mechanistic understanding of binding processes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for predicting the binding mode and affinity of a compound within a protein's active site. jocpr.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them.

For pyrimidine derivatives, docking studies have been performed against various protein targets. nih.govnih.gov The procedure involves preparing the 3D structures of both the ligand (this compound) and the target protein. The binding site on the protein is defined, and a docking algorithm generates plausible binding poses. Each pose is then evaluated by a scoring function, which estimates the binding free energy. The resulting scores (e.g., in kcal/mol) provide a rank of the most likely binding modes. nih.gov The reliability of the docking protocol is often validated by its ability to reproduce the known binding pose of a co-crystallized ligand (re-docking).

Table 3: Typical Outputs from a Molecular Docking Simulation

| Output Parameter | Description | Example from Pyrimidine Derivative Studies |

|---|---|---|

| Binding Energy/Score | A numerical score (e.g., kcal/mol) estimating the strength of the ligand-receptor interaction. | Scores for pyrimidine derivatives docked into cyclin-dependent kinase 2 ranged from -7.4 to -7.9 kcal/mol. nih.gov |

| Binding Pose | The predicted 3D orientation and conformation of the ligand in the active site. | Visualization of the ligand forming specific contacts with key amino acid residues. |

| Intermolecular Interactions | A list of specific contacts (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and protein. | Identification of key residues like LYS, GLU, and THR forming hydrogen bonds with the ligand. nih.gov |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules; used to validate docking accuracy. | Low RMSD values (< 2.0 Å) between a docked pose and a known crystal structure indicate a successful prediction. |

A detailed analysis of the non-covalent interactions predicted by docking is crucial for understanding the stability of the ligand-receptor complex. These interactions dictate the specificity and strength of the binding.

For a molecule like this compound, several key binding motifs can be anticipated:

Hydrogen Bonds: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as acceptors. These interactions are highly directional and are critical for binding specificity. nih.gov

Hydrophobic Interactions: The phenyl and fluorophenyl rings are hydrophobic and can form favorable interactions with nonpolar amino acid residues (e.g., Valine, Leucine, Isoleucine) in the binding pocket.

π-π Stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan). The crystal structure analysis of a related compound, 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, revealed π-π stacking interactions with a centroid-to-centroid distance of 3.489 Å, highlighting the importance of this motif. nih.gov

Halogen Interactions: The fluorine atom on the phenyl ring can participate in halogen bonding or other electrostatic interactions, potentially influencing binding affinity and selectivity.

By analyzing these motifs, researchers can rationalize the binding affinity of the molecule and propose structural modifications to improve its interaction profile.

Chemical Transformations and Derivatization Strategies of the 4 2 Fluorophenyl 6 Phenylpyrimidin 2 Amine Core

Regioselective Functionalization of the Pyrimidine (B1678525) Ring System

The pyrimidine ring and its phenyl substituents are key targets for functionalization, offering pathways to modulate the electronic and steric properties of the core structure.

The phenyl groups attached to the pyrimidine core at positions 4 and 6 are susceptible to electrophilic aromatic substitution. The 2-aminopyrimidine (B69317) moiety generally acts as a deactivating group on the phenyl rings due to its electron-withdrawing nature. Consequently, electrophilic substitution on the unsubstituted phenyl ring would likely require forcing conditions. However, the fluorine atom on the 2-fluorophenyl group is an ortho-, para-director and a deactivating substituent. wikipedia.orgmasterorganicchemistry.com Electrophilic attack will therefore be directed to the positions ortho and para to the fluorine atom.

Common electrophilic aromatic substitution reactions that could be applied to this system include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com The specific regioselectivity will be influenced by the directing effects of the pyrimidine ring and the fluorine atom. For instance, nitration of the 2-fluorophenyl ring would be expected to yield products with the nitro group at the 3' or 5' position.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Moieties

| Reaction | Reagents | Expected Major Products on 2-Fluorophenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Fluoro-3-nitrophenyl)-6-phenylpyrimidin-2-amine, 4-(2-Fluoro-5-nitrophenyl)-6-phenylpyrimidin-2-amine |

| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-2-fluorophenyl)-6-phenylpyrimidin-2-amine, 4-(5-Bromo-2-fluorophenyl)-6-phenylpyrimidin-2-amine |

| Acylation | RCOCl, AlCl₃ | 4-(3-Acyl-2-fluorophenyl)-6-phenylpyrimidin-2-amine, 4-(5-Acyl-2-fluorophenyl)-6-phenylpyrimidin-2-amine |

The pyrimidine ring in 4-(2-fluorophenyl)-6-phenylpyrimidin-2-amine is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present. frontiersin.orgnih.gov While the core structure itself does not have an inherent leaving group on the pyrimidine ring, derivatization to introduce one, such as a halogen, at the 5-position would open up avenues for nucleophilic displacement. For instance, if a chloro or bromo substituent were introduced at the 5-position, it could be displaced by a variety of nucleophiles.

Table 2: Hypothetical Nucleophilic Substitution Reactions on a 5-Halogenated Pyrimidine Core

| Nucleophile | Reagent | Potential Product |

| Alkoxide | NaOR | 4-(2-Fluorophenyl)-5-alkoxy-6-phenylpyrimidin-2-amine |

| Amine | R₂NH | 4-(2-Fluorophenyl)-5-(dialkylamino)-6-phenylpyrimidin-2-amine |

| Thiolate | NaSR | 4-(2-Fluorophenyl)-5-(alkylthio)-6-phenylpyrimidin-2-amine |

Modifications at the 2-Amine Position

The exocyclic amino group at the 2-position of the pyrimidine ring is a primary site for a wide range of chemical modifications, allowing for the introduction of diverse functional groups.

The nucleophilic nature of the 2-amino group facilitates reactions with various electrophiles. Acylation can be readily achieved using acyl chlorides or anhydrides in the presence of a base, leading to the formation of the corresponding amides. rsc.orgsemanticscholar.org Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. google.com Alkylation of the 2-amino group can be accomplished with alkyl halides, although careful control of reaction conditions is necessary to avoid over-alkylation. researchgate.netchemrxiv.orgnih.gov Reductive amination provides an alternative route for the introduction of alkyl groups. researchgate.net

Table 3: Functionalization of the 2-Amine Position

| Reaction | Reagent | Product Type |

| Acylation | Acetyl chloride, pyridine | N-(4-(2-Fluorophenyl)-6-phenylpyrimidin-2-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride, triethylamine | N-(4-(2-Fluorophenyl)-6-phenylpyrimidin-2-yl)benzenesulfonamide |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methyl-4-(2-fluorophenyl)-6-phenylpyrimidin-2-amine |

The 2-amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comlibretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and reversible. The resulting imine can serve as a versatile intermediate for further transformations.

Furthermore, the 2-aminopyrimidine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. nih.govnih.govjchr.org By reacting with appropriate bifunctional reagents, the amino group and an adjacent ring nitrogen can participate in cyclization reactions to form fused rings such as imidazo[1,2-a]pyrimidines or triazolo[1,5-a]pyrimidines. These fused systems often exhibit unique biological activities.

Table 4: Imines and Fused Heterocycles from the 2-Amine Position

| Reaction | Reagent | Product Type |

| Imine Formation | Benzaldehyde (B42025), acid catalyst | N-Benzylidene-4-(2-fluorophenyl)-6-phenylpyrimidin-2-amine |

| Heterocyclic Ring Fusion | α-Haloketone | Imidazo[1,2-a]pyrimidine derivative |

Transformations Involving the Fluorophenyl Moiety

The 2-fluorophenyl group can also be a site for chemical modification, although transformations directly involving the fluorine atom are less common. The fluorine atom can influence the reactivity of the phenyl ring and can be involved in specific types of reactions. For instance, nucleophilic aromatic substitution to displace the fluorine atom is generally difficult but can be achieved under harsh conditions or with specific activating groups on the ring.

More commonly, the fluorine atom can participate in the formation of hydrogen bonds and other non-covalent interactions, which can be important for the biological activity of the molecule. Additionally, the fluorophenyl group can be involved in metal-catalyzed cross-coupling reactions if it is first converted to a suitable derivative, such as a boronic acid or a stannane.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling on the this compound core is not extensively detailed in the provided literature, the reactivity of similar pyrimidine systems provides a strong basis for predicting potential transformations. For instance, pyrimidin-2-yl tosylates have been shown to be effective electrophilic partners in Hiyama cross-coupling reactions with organosilanes. semanticscholar.orgresearchgate.net This suggests that converting the 2-amino group of the target compound into a better leaving group, such as a tosylate or triflate, could enable C-C bond formation at the C2 position of the pyrimidine ring.

Furthermore, the Suzuki-Miyaura reaction is widely used for the arylation of halogenated pyrimidines. mdpi.com Should a halogen be introduced onto the pyrimidine or phenyl rings of the core structure, this reaction would be a primary method for introducing new aryl or heteroaryl substituents. The choice of catalyst, ligand, base, and solvent is critical for achieving good yields and selectivity in these transformations. mdpi.com For example, Pd(PPh₃)₄ is a commonly used catalyst for such reactions. mdpi.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds

| Coupling Reaction | Electrophile | Nucleophile | Catalyst System | Product Type |

| Hiyama | Pyrimidin-2-yl Tosylate | Aryltrimethoxysilane | PdCl₂ / PCy₃, CuCl, TBAF | 2-Arylpyrimidine |

| Suzuki-Miyaura | 5-Bromo-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-4,6-dichloropyrimidine |

This table is generated based on data from related pyrimidine systems to illustrate potential applications. semanticscholar.orgmdpi.com

Selective Derivatization of the Fluorine Atom

The fluorine atom on the 2-fluorophenyl moiety represents a key site for selective derivatization through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring can activate the fluorophenyl group towards substitution, particularly with strong nucleophiles. This approach allows for the introduction of a wide range of functional groups in place of the fluorine atom.

Common nucleophiles for such reactions include alkoxides, thiolates, and amines. The reaction conditions, such as solvent, temperature, and the presence of a base, would need to be carefully optimized to achieve selective substitution without affecting other parts of the molecule. The success of this strategy is contingent on the activation provided by the rest of the molecular structure.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product Functional Group |

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | Methoxy |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | Phenylthio |

| Nitrogen Nucleophile | Piperidine | Piperidinyl |

This table presents hypothetical derivatizations based on standard SNAr chemistry principles.

Synthesis of Analogs for Structure-Reactivity Correlation Studies

The synthesis of analogs of this compound is essential for establishing structure-reactivity relationships (SRR). The primary synthetic route to this class of compounds involves the condensation of a substituted chalcone (B49325) with guanidine (B92328). researchgate.netnih.gov By systematically varying the substituents on the aromatic aldehyde and acetophenone (B1666503) precursors used to generate the chalcone, a library of analogs can be created. researchgate.net

For instance, introducing electron-donating or electron-withdrawing groups at different positions on the phenyl rings allows for a systematic exploration of how electronic effects influence the compound's properties and reactivity. researchgate.net The synthesis of 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine demonstrates the feasibility of incorporating heterocyclic rings into the structure. nih.gov

Table 3: Examples of Synthesized Pyrimidin-2-amine Analogs

| Analog Name | R¹ Group (Position 4) | R² Group (Position 6) | Reference |

| 4-(4-Nitrophenyl)-6-phenylpyrimidine-2-amine | 4-Nitrophenyl | Phenyl | researchgate.net |

| 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-amine | 4-Methoxyphenyl | Phenyl | researchgate.net |

| 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine | 4-Fluorophenyl | 2-Furyl | nih.gov |

| 4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine | 4-Morpholinophenyl | Phenyl | tandfonline.com |

Reaction Mechanism Elucidation for Key Transformations

The fundamental transformation for creating the 4,6-diarylpyrimidin-2-amine core is the reaction of a 1,3-diaryl-2-en-1-one (chalcone) with guanidine. researchgate.net This reaction proceeds through a well-established condensation mechanism.

4 2 Fluorophenyl 6 Phenylpyrimidin 2 Amine As a Molecular Scaffold in Advanced Chemical Synthesis

Principles of Scaffold Design for Chemical Space Exploration

The design of a molecular scaffold is a foundational element in modern drug discovery and materials science, aimed at creating a core structure from which a diverse range of analogues can be synthesized to systematically probe chemical space. nih.govfigshare.com An effective scaffold should possess several key attributes: synthetic accessibility, structural rigidity to reduce conformational entropy, and multiple, chemically distinct points for diversification. mdpi.com

The 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine structure serves as an exemplary scaffold based on these principles. The diarylpyrimidine core provides a semi-rigid framework that orients the appended functional groups in a well-defined three-dimensional arrangement. The synthetic route to this class of compounds, typically a Claisen-Schmidt condensation followed by cyclization with guanidine (B92328), is robust and amenable to variation, allowing for diverse substituents to be introduced on the phenyl rings. researchgate.net

The scaffold has three primary vectors for diversification:

The 2-amino group: This site can be readily alkylated, acylated, or used as a handle for further synthetic transformations.

The 4-phenyl ring: The 2-fluoro substituent provides a specific electronic and steric profile and can influence intramolecular interactions and metabolic stability.

The 6-phenyl ring: This ring can be substituted with a wide array of functional groups to modulate properties such as solubility, lipophilicity, and target binding.

This multi-directional capacity for modification allows for the systematic exploration of the chemical space around the core structure, facilitating the optimization of biological activity or material properties. nih.gov

| Scaffold Design Principle | Application in this compound | Structural Feature |

|---|---|---|

| Synthetic Accessibility | Synthesized via robust chalcone-guanidine condensation, allowing for diverse analogue creation. | Pyrimidine (B1678525) Core |

| Structural Rigidity | The diarylpyrimidine core provides a defined orientation for substituents, reducing conformational flexibility. | Aromatic Rings |

| Points for Diversification | Offers three distinct sites (2-amino group, 4-phenyl ring, 6-phenyl ring) for chemical modification. | 2-Amino Group & Phenyl Rings |

| Privileged Structure Attributes | The 2-aminopyrimidine (B69317) motif is a known pharmacophore that interacts with numerous biological targets. nih.gov | 2-Aminopyrimidine Moiety |

Application in Combinatorial Chemistry and Library Synthesis Methodologies

Combinatorial chemistry leverages the principles of scaffold design to rapidly generate large collections of related compounds, known as chemical libraries. The this compound scaffold is exceptionally well-suited for such methodologies due to its convergent and modular synthesis. tandfonline.com The standard synthesis involves reacting a substituted chalcone (B49325) with guanidine. researchgate.net This allows for a "split-and-pool" strategy where a library of chalcones, derived from various acetophenones and benzaldehydes, can be reacted with guanidine to produce a large library of 4,6-diarylpyrimidin-2-amines.

This approach has been successfully applied to create libraries of pyrimidine-based compounds for high-throughput screening. nih.gov For instance, DNA-Encoded Library Technology (DELT) has utilized different functionalized pyrimidine cores to generate libraries containing millions of members for affinity screening against protein targets. nih.gov The 4,6-disubstituted pyrimidine framework has been used to identify potent inhibitors for targets such as the Heat Shock Factor 1 (HSF1) stress pathway and Cyclin-Dependent Kinase 9 (CDK9). nih.gov

The modularity of the synthesis allows for the creation of a focused library around the this compound core, as illustrated in the following hypothetical library design:

| Scaffold | Building Block 1 (R1) | Building Block 2 (R2) | Resulting Library Members |

|---|---|---|---|

| 2-Fluoroacetophenone (B1329501) | Benzaldehyde (B42025) | This compound |

| 2-Fluoroacetophenone | 4-Methoxybenzaldehyde | 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |

| Acetophenone (B1666503) | 2-Fluorobenzaldehyde | 4-Phenyl-6-(2-fluorophenyl)pyrimidin-2-amine | |

| 4'-Chloroacetophenone | 2-Fluorobenzaldehyde | 4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |

Role as a Precursor for Complex Heterocyclic Systems

Molecular scaffolds not only provide a basis for peripheral decoration but can also serve as precursors for the construction of more complex, often fused, heterocyclic systems. derpharmachemica.comresearchgate.net The this compound molecule contains several reactive sites that can be exploited to build new rings onto the pyrimidine core. The fusion of a pyrimidine moiety with other heterocyclic scaffolds can lead to novel hybrid heterocycles with enhanced or entirely new biological and pharmacological properties. researchgate.net

Key reactive features for elaboration include:

The 2-amino group and N1/N3 atoms: The endocyclic and exocyclic nitrogen atoms are nucleophilic and can participate in cyclocondensation reactions. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused pyridopyrimidines or other bicyclic systems. derpharmachemica.com

The C5 position: The C-H bond at the 5-position of the pyrimidine ring can be functionalized, for instance, through electrophilic substitution, providing a handle for annulation reactions.

A "deconstruction-reconstruction" strategy has been reported where pyrimidines are converted into N-arylpyrimidinium salts, which are then cleaved and recyclized with different reagents (like urea, amidines, or hydroxylamine) to generate diverse new heterocycles, including pyrimidinones, 2-substituted pyrimidines, and azoles. nih.gov This highlights the latent synthetic potential within the pyrimidine core itself. The 2-aminopyrimidine scaffold is a common starting point for fused systems such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are themselves important privileged structures in medicinal chemistry. rsc.orgnih.govnih.gov

| Starting Scaffold | Potential Reaction Type | Resulting Fused Heterocyclic System |

|---|---|---|

| 4,6-Diaryl-2-aminopyrimidine | Cyclocondensation with β-ketoesters | Pyridopyrimidine derivatives |

| Reaction with α-haloketones | Imidazo[1,2-a]pyrimidine derivatives | |

| Reaction with reagents like hydrazine | Pyrazolo[1,5-a]pyrimidine derivatives nih.gov |

Fragment-Based Ligand Design Methodologies

Fragment-Based Ligand Design (FBLD) is a drug discovery paradigm that starts with identifying low-molecular-weight compounds (fragments) that bind weakly to a biological target. technologynetworks.comnih.gov These initial hits are then optimized, often by growing, linking, or merging fragments, to produce a high-affinity lead compound. nih.gov The pyrimidine ring is a crucial fragment found in numerous approved drugs, making it an excellent starting point for FBLD campaigns. researchgate.net

The this compound scaffold can be viewed from an FBLD perspective in two ways:

As an assembly of fragments: The molecule can be conceptually deconstructed into smaller fragments such as 2-aminopyrimidine, a fluorophenyl group, and a phenyl group. An FBLD campaign might identify these smaller pieces binding in adjacent pockets of a target, which are then linked to create the final, more potent molecule.

As a starting point for fragment growing: The diarylpyrimidine core can itself be considered a relatively large fragment or an initial hit. The different substitution vectors (the 2-amino group and the phenyl rings) provide ideal points for "growing" the fragment by adding new chemical functionalities to pick up additional interactions with the target protein, thereby increasing potency and selectivity. nih.gov

The principles of FBLD emphasize ligand efficiency—a measure of binding energy per heavy atom. Starting with efficient fragments like the pyrimidine core increases the probability of developing a final lead compound with favorable drug-like properties. nih.gov

Potential as a Building Block for Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The this compound molecule is an excellent candidate to act as a "tecton," or building block, for creating such supramolecular architectures due to its distinct hydrogen bond donors, acceptors, and aromatic surfaces. tandfonline.comias.ac.in

The key features enabling its role in self-assembly include:

Hydrogen Bonding: The 2-amino group provides two hydrogen bond donors (N-H), while the pyrimidine ring contains two nitrogen atoms (N1 and N3) that can act as hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonded networks, such as dimers through R²₂(8) graph set motifs or extended chains and sheets. tandfonline.comresearchgate.net

Other Weak Interactions: Weaker interactions, such as C-H···N, C-H···F, and C-H···π bonds, further guide the crystal packing and contribute to the formation of a well-defined three-dimensional structure. acs.org

By carefully balancing these interactions, it is possible to use this compound and its derivatives in crystal engineering to design co-crystals and self-assembled structures with specific topologies and potential functions in materials science. tandfonline.comnih.govtandfonline.com

| Type of Non-Covalent Interaction | Participating Structural Motif | Potential Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding (Donor) | -NH₂ group at C2 position | Forms dimers, chains, or sheets with H-bond acceptors (e.g., N-H···N, N-H···O). tandfonline.com |

| Hydrogen Bonding (Acceptor) | N1 and N3 atoms of the pyrimidine ring | Accepts H-bonds from donor groups to form predictable synthons. researchgate.net |

| π-π Stacking | Phenyl and 2-Fluorophenyl rings | Stabilizes crystal packing through face-to-face or offset stacking. tandfonline.com |

| Other Weak Interactions | Aromatic C-H bonds, Fluorine atom | C-H···N, C-H···π, and C-H···F interactions provide additional stability to the 3D network. acs.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine, and how is reaction completion assessed?

- Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction. A general approach involves refluxing an (E)-chalcone precursor (e.g., 1-(2-fluorophenyl)-3-phenylprop-2-en-1-one) with guanidine nitrate in ethanol, followed by the gradual addition of a lithium hydroxide solution. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/petroleum ether as the mobile phase. Post-reaction, the product is isolated by pouring the mixture into ice-cold water, followed by filtration, washing, and crystallization from ethanol .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic proton environments.

- X-ray Crystallography : Resolves dihedral angles between the pyrimidine core and substituent phenyl/fluorophenyl groups, critical for understanding molecular conformation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.

Advanced Research Questions

Q. How can computational chemistry guide the rational design of pyrimidine derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, quantum chemical reaction path searches (e.g., using ICReDD’s approach) optimize synthetic routes and predict regioselectivity in fluorophenyl substitutions. Computational models are validated experimentally via kinetic studies and spectroscopic analysis .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). To address this:

- Orthogonal Assays : Combine minimum inhibitory concentration (MIC) testing with cytotoxicity assays (e.g., MTT on mammalian cells) to distinguish antimicrobial activity from nonspecific toxicity .

- Structural Validation : Compare X-ray crystallography data (e.g., hydrogen bonding patterns, dihedral angles) with activity trends to identify conformation-dependent bioactivity .

Q. How do fluorophenyl substituent positions influence the biological activity of pyrimidine derivatives?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with fluorophenyl groups at varying positions (e.g., 2- vs. 4-fluorophenyl). Activity is assessed using:

- Microbiological Assays : MIC values against Gram-positive/negative bacteria.

- Cytotoxicity Profiling : Selectivity indices calculated from IC values in cancer vs. normal cell lines.

- Structural Analysis : Correlate substituent electronegativity (fluorine position) with hydrogen-bond donor/acceptor capacity in target binding pockets .

Q. What experimental approaches validate target engagement for this compound in enzyme inhibition studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to purified enzyme targets.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to confirm binding specificity .

- Mutagenesis Studies : Introduce point mutations in enzyme active sites to disrupt compound binding, confirming mechanistic hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.